

# Spectroscopic Profile of 2-Bromo-1-hexene: A Technical Guide

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## Compound of Interest

Compound Name: 2-Bromo-1-hexene

Cat. No.: B12087949

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For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the spectral data for the vinyl bromide compound, **2-bromo-1-hexene**. Due to the limited availability of public experimental spectra, this guide presents predicted data obtained from validated computational models, serving as a valuable resource for the identification and characterization of this molecule. The information herein is intended to support research and development activities where **2-bromo-1-hexene** may be a key intermediate or target molecule.

## Spectroscopic Data Summary

The following tables summarize the predicted spectral data for **2-bromo-1-hexene**, including  $^1\text{H}$  NMR,  $^{13}\text{C}$  NMR, IR, and Mass Spectrometry.

Table 1: Predicted  $^1\text{H}$  NMR Spectral Data for **2-bromo-1-hexene** ( $\text{CDCl}_3$ , 400 MHz)

Chemical Shift (ppm)	Multiplicity	Integration	Assignment
5.65	d	1H	=CH <sub>2</sub> (geminal, trans to Br)
5.40	d	1H	=CH <sub>2</sub> (geminal, cis to Br)
2.35	t	2H	-CH <sub>2</sub> -C=
1.45	m	2H	-CH <sub>2</sub> -CH <sub>2</sub> -C=
1.35	m	2H	-CH <sub>2</sub> -CH <sub>3</sub>
0.90	t	3H	-CH <sub>3</sub>

Table 2: Predicted <sup>13</sup>C NMR Spectral Data for **2-bromo-1-hexene** (CDCl<sub>3</sub>, 100 MHz)

Chemical Shift (ppm)	Assignment
135.5	C-Br
117.0	=CH <sub>2</sub>
38.5	-CH <sub>2</sub> -C=
30.0	-CH <sub>2</sub> -CH <sub>2</sub> -C=
22.0	-CH <sub>2</sub> -CH <sub>3</sub>
13.8	-CH <sub>3</sub>

Table 3: Predicted Infrared (IR) Spectral Data for **2-bromo-1-hexene**

Wavenumber (cm <sup>-1</sup> )	Intensity	Assignment
3080	Medium	=C-H stretch
2955, 2930, 2870	Strong	C-H stretch (alkyl)
1630	Medium	C=C stretch
1465, 1380	Medium	C-H bend (alkyl)
890	Strong	=CH <sub>2</sub> out-of-plane bend
650	Medium	C-Br stretch

Table 4: Predicted Mass Spectrometry (MS) Data for **2-bromo-1-hexene**

m/z	Relative Intensity (%)	Assignment
162/164	50/49	[M] <sup>+</sup> (Molecular ion with <sup>79</sup> Br/ <sup>81</sup> Br)
83	100	[M - Br] <sup>+</sup>
55	80	[C <sub>4</sub> H <sub>7</sub> ] <sup>+</sup>
41	60	[C <sub>3</sub> H <sub>5</sub> ] <sup>+</sup>
29	40	[C <sub>2</sub> H <sub>5</sub> ] <sup>+</sup>

## Experimental Protocols

The following are generalized experimental protocols for the acquisition of the spectral data presented above.

## Nuclear Magnetic Resonance (NMR) Spectroscopy

Instrumentation: A 400 MHz NMR spectrometer.

Sample Preparation: Approximately 10-20 mg of **2-bromo-1-hexene** is dissolved in 0.6-0.7 mL of deuterated chloroform (CDCl<sub>3</sub>) containing 0.03% (v/v) tetramethylsilane (TMS) as an internal standard. The solution is then transferred to a 5 mm NMR tube.

#### $^1\text{H}$ NMR Acquisition:

- Pulse Program: Standard single-pulse sequence.
- Spectral Width: 16 ppm.
- Acquisition Time: 2-4 seconds.
- Relaxation Delay: 1-2 seconds.
- Number of Scans: 16-64.
- Temperature: 298 K.

#### $^{13}\text{C}$ NMR Acquisition:

- Pulse Program: Proton-decoupled single-pulse sequence.
- Spectral Width: 240 ppm.
- Acquisition Time: 1-2 seconds.
- Relaxation Delay: 2-5 seconds.
- Number of Scans: 1024-4096.
- Temperature: 298 K.

## Infrared (IR) Spectroscopy

Instrumentation: A Fourier Transform Infrared (FTIR) spectrometer equipped with an attenuated total reflectance (ATR) accessory.

Sample Preparation: A small drop of neat **2-bromo-1-hexene** is placed directly onto the ATR crystal.

#### Data Acquisition:

- Spectral Range: 4000-400  $\text{cm}^{-1}$ .

- Resolution: 4  $\text{cm}^{-1}$ .
- Number of Scans: 16-32.
- A background spectrum of the clean, empty ATR crystal is recorded prior to sample analysis.

## Mass Spectrometry (MS)

Instrumentation: A gas chromatograph coupled to a mass spectrometer (GC-MS) with an electron ionization (EI) source.

Sample Preparation: A dilute solution of **2-bromo-1-hexene** is prepared in a volatile organic solvent such as dichloromethane or ethyl acetate.

GC Conditions:

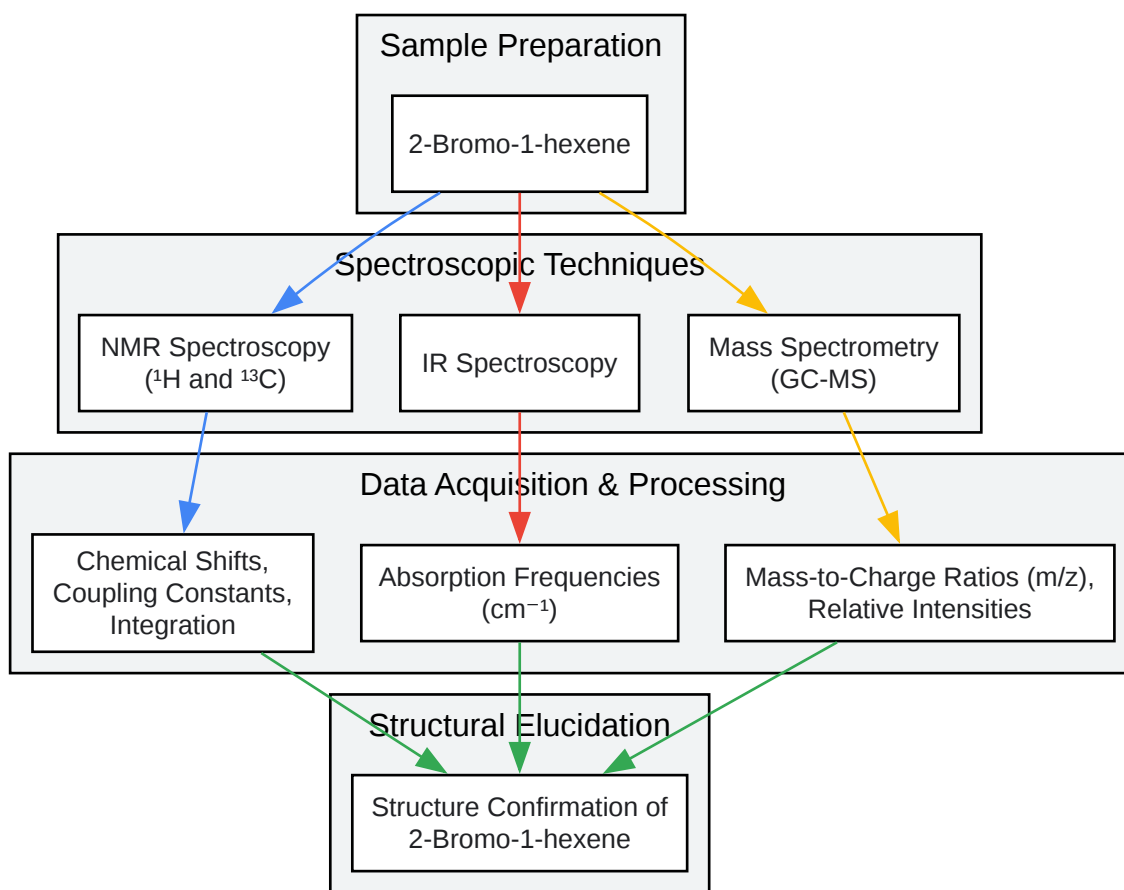
- Column: A non-polar capillary column (e.g., DB-5ms, 30 m x 0.25 mm x 0.25  $\mu\text{m}$ ).
- Injector Temperature: 250  $^{\circ}\text{C}$ .
- Oven Program: Initial temperature of 50  $^{\circ}\text{C}$  held for 2 minutes, then ramped at 10  $^{\circ}\text{C}/\text{min}$  to 250  $^{\circ}\text{C}$  and held for 5 minutes.
- Carrier Gas: Helium at a constant flow rate of 1 mL/min.

MS Conditions:

- Ionization Mode: Electron Ionization (EI) at 70 eV.
- Source Temperature: 230  $^{\circ}\text{C}$ .
- Quadrupole Temperature: 150  $^{\circ}\text{C}$ .
- Mass Range: m/z 20-200.

## Visualization of Spectroscopic Analysis Workflow

The following diagram illustrates the logical workflow for the comprehensive spectroscopic analysis of **2-bromo-1-hexene**.



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#### Spectroscopic analysis workflow for **2-bromo-1-hexene**.

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